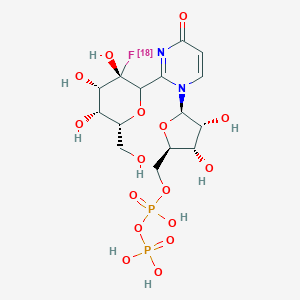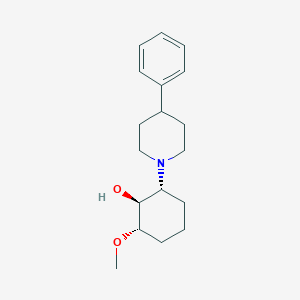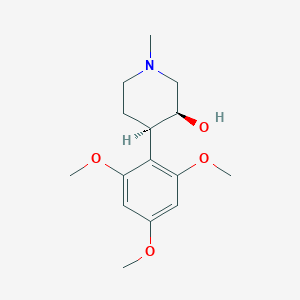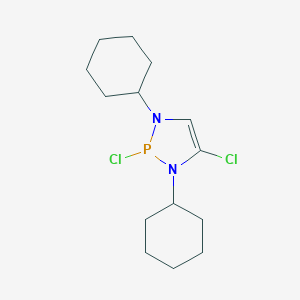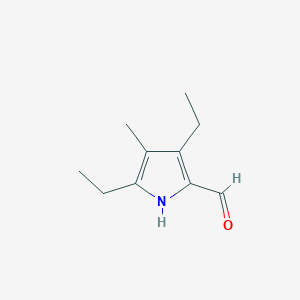
3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde, also known as DEPC, is a chemical compound that has gained significant attention in the field of scientific research. It is a versatile compound that is widely used in various applications, including pharmaceuticals, agrochemicals, and materials science. DEPC is a pyrrole derivative that contains both carbonyl and aldehyde functional groups, making it an important intermediate in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde involves the modification of RNA molecules through the reaction of 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde with the amino groups present in RNA. This modification leads to the inhibition of enzymatic activity and the disruption of RNA secondary structure, which can affect the function of RNA molecules.
Efectos Bioquímicos Y Fisiológicos
3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde has been shown to have a range of biochemical and physiological effects. In particular, it has been found to inhibit the activity of various enzymes, including RNA polymerase, proteases, and phosphatases. Additionally, 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde has been shown to affect the stability and folding of proteins, leading to changes in their function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde has several advantages as a reagent for lab experiments. It is relatively inexpensive and easy to synthesize, making it a popular choice for researchers. Additionally, its ability to modify RNA molecules makes it a valuable tool for the study of RNA structure and function. However, 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde also has some limitations. It can be toxic at high concentrations, and its effects on RNA molecules can be difficult to control.
Direcciones Futuras
There are several potential future directions for research on 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde. One area of interest is the development of new methods for the modification of RNA molecules using 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde. Additionally, there is potential for the use of 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde in the development of new drugs and materials. Further studies are needed to fully understand the biochemical and physiological effects of 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde involves the reaction of 2,4-pentanedione with ethylamine and methylamine in the presence of acetic acid. The resulting product is then oxidized using potassium permanganate to yield 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde. This method is relatively simple and efficient, making it a popular choice for the production of 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde on a large scale.
Aplicaciones Científicas De Investigación
3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde has been extensively studied for its potential applications in various fields of scientific research. In particular, it has been found to be a useful reagent for the modification of RNA molecules. 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde reacts with the amino groups present in RNA, leading to the inhibition of enzymatic activity and the disruption of RNA secondary structure. This property has made 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde a valuable tool for the study of RNA structure and function.
Propiedades
Número CAS |
112452-37-6 |
|---|---|
Nombre del producto |
3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde |
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
3,5-diethyl-4-methyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C10H15NO/c1-4-8-7(3)9(5-2)11-10(8)6-12/h6,11H,4-5H2,1-3H3 |
Clave InChI |
OIUKWBMHAQPKII-UHFFFAOYSA-N |
SMILES |
CCC1=C(NC(=C1C)CC)C=O |
SMILES canónico |
CCC1=C(NC(=C1C)CC)C=O |
Sinónimos |
1H-Pyrrole-2-carboxaldehyde,3,5-diethyl-4-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



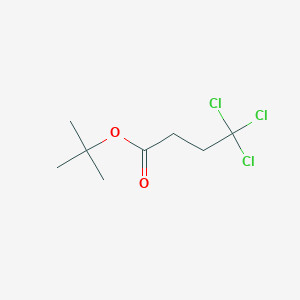
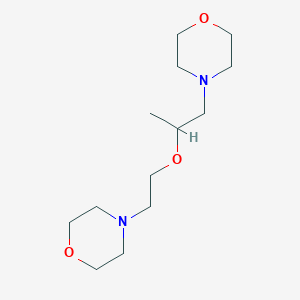
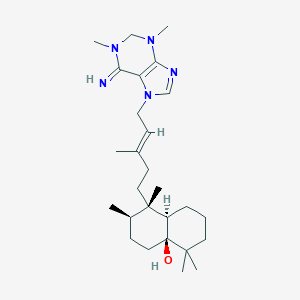
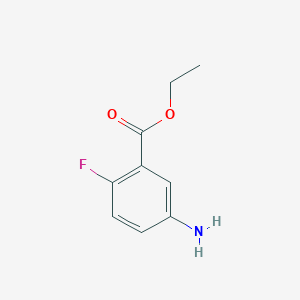
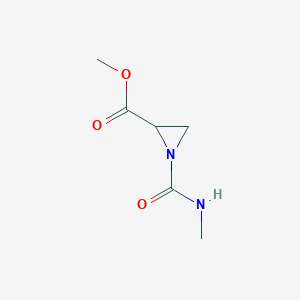
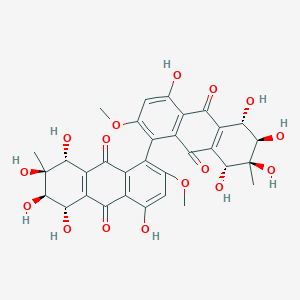
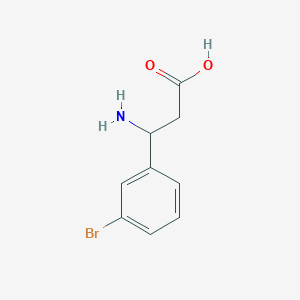
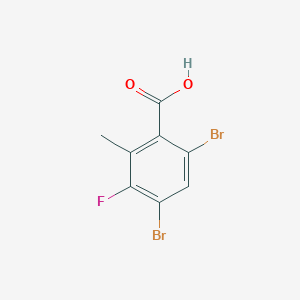
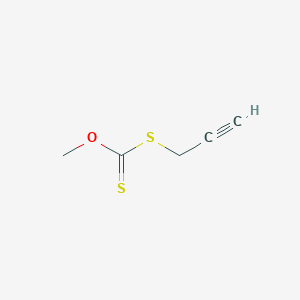
![(Thieno[2,3-d][1,2]oxazol-3-yl)methanol](/img/structure/B38691.png)
